molecular formula C11H9N3 B3350074 3-methyl-1H-pyrrolo[2,3-b]quinoxaline CAS No. 251978-82-2

3-methyl-1H-pyrrolo[2,3-b]quinoxaline

Cat. No.: B3350074
CAS No.: 251978-82-2
M. Wt: 183.21 g/mol
InChI Key: KAUMIECPGJRHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrrolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline moiety. The presence of a methyl group at the 3-position of the pyrrole ring distinguishes it from other pyrroloquinoxaline derivatives. This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-pyrrolo[2,3-b]quinoxaline typically involves the construction of the pyrrole ring from quinoxaline precursors. One common method is the palladium-catalyzed intramolecular Heck reaction on aminoquinoxaline scaffolds . Another approach involves the cyclization of 2-alkynyl-3-chloroquinoxalines in the presence of primary amines . Additionally, amino-palladation reductive elimination by the reaction of 2-alkynyl-3-trifluoroacetamidoquinoxalines with aryl and vinyl halides or triflates has been reported .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction, is favored due to its mild reaction conditions and high degree of chemo-, regio-, and stereoselectivity . These methods allow for the efficient construction of the pyrroloquinoxaline framework on an industrial scale.

Comparison with Similar Compounds

3-methyl-1H-pyrrolo[2,3-b]quinoxaline can be compared with other similar compounds, such as quinoxaline, pyrrolo[3,2-b]quinoxaline, and 1H-pyrazolo[3,4-b]quinoline . These compounds share a similar fused ring system but differ in the specific arrangement of atoms and functional groups. The presence of the methyl group at the 3-position of the pyrrole ring in this compound imparts unique chemical and biological properties that distinguish it from its analogs . For example, while quinoxaline derivatives are known for their antiviral and antibacterial activities, this compound exhibits enhanced antioxidant and anticancer properties .

Similar Compounds

  • Quinoxaline
  • Pyrrolo[3,2-b]quinoxaline
  • 1H-pyrazolo[3,4-b]quinoline

These compounds, along with this compound, form a diverse class of heterocyclic molecules with significant potential in various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-1H-pyrrolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-6-12-11-10(7)13-8-4-2-3-5-9(8)14-11/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMIECPGJRHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC3=CC=CC=C3N=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445325
Record name 1H-Pyrrolo[2,3-b]quinoxaline,3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251978-82-2
Record name 1H-Pyrrolo[2,3-b]quinoxaline,3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1H-pyrrolo[2,3-b]quinoxaline
Reactant of Route 2
3-methyl-1H-pyrrolo[2,3-b]quinoxaline
Reactant of Route 3
3-methyl-1H-pyrrolo[2,3-b]quinoxaline
Reactant of Route 4
3-methyl-1H-pyrrolo[2,3-b]quinoxaline
Reactant of Route 5
3-methyl-1H-pyrrolo[2,3-b]quinoxaline
Reactant of Route 6
Reactant of Route 6
3-methyl-1H-pyrrolo[2,3-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.